1-Benzyl-4-(2-propoxybenzoyl)piperazine
Description
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2-propoxybenzoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and neurochemical modulation.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-propoxy group in the target compound donates electrons via its oxygen atom, increasing the benzoyl ring’s electron density. This contrasts with 4-chloro (electron-withdrawing, ) or nitro (strong electron-withdrawing, ) substituents in analogs. Such differences influence binding to receptors or enzymes where charge interactions are critical.
- Lipophilicity : The propoxy chain likely enhances lipophilicity compared to chloro (logP ~2.5–3.0 for 1g ) or polar groups like sulfonamide (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Routes :
Contradictions and Limitations
- Receptor Affinity vs. Substituent Size : While bulkier groups (e.g., 3-phenylpropyl in ) enhance sigma receptor binding, excessive steric hindrance from the 2-propoxybenzoyl group might reduce affinity for compact binding pockets.
- Synthetic Feasibility : ’s high-yield synthesis of 1g suggests scalability for the target compound, but the propoxy group’s introduction may require optimized reaction conditions to avoid side reactions.
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